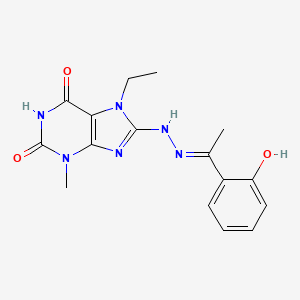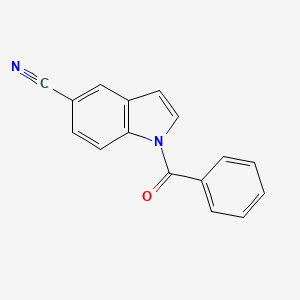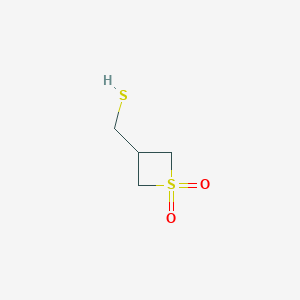![molecular formula C14H20N2 B2812207 3-Benzyl-3,9-diazabicyclo[3.3.1]nonane CAS No. 92373-56-3](/img/structure/B2812207.png)
3-Benzyl-3,9-diazabicyclo[3.3.1]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-3,9-diazabicyclo[331]nonane is a heterocyclic compound that features a bicyclic structure with two nitrogen atoms
作用機序
Target of Action
The primary targets of 3-Benzyl-3,9-diazabicyclo[3.3.1]nonane are AMPA receptors . AMPA receptors are directly involved in the formation of cognitive functions and memory .
Mode of Action
This compound is a positive allosteric modulator of AMPA receptors . This means it enhances the activity of these receptors, but only when the natural ligand is present in the synapse . This mild tuning of the glutamatergic system helps avoid the risk of hyperstimulation and neurotoxicity that can be caused by direct AMPA receptor agonists .
Biochemical Pathways
The exact biochemical pathways affected by 3-Benzyl-3,9-diazabicyclo[33It is known that ampa receptors play a crucial role in the glutamatergic system, which is the main excitatory neurotransmitter system in the brain . By modulating the activity of AMPA receptors, this compound can influence various neurological processes.
Result of Action
The modulation of AMPA receptors by this compound can have various molecular and cellular effects. It has been suggested that this compound has a pronounced cognitive-stimulating effect in both normal animals and in various models of pathological memory disorder . This indicates its great therapeutic potential.
生化学分析
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
It is believed that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of different dosages of 3-Benzyl-3,9-diazabicyclo[3.3.1]nonane in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Benzyl-3,9-diazabicyclo[3.3.1]nonane involves the reduction of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane using lithium aluminum hydride (LiAlH4). This is followed by debenzylation and subsequent replacement of the hydroxy group with chlorine . Another approach involves a one-pot tandem Mannich reaction using aromatic ketones, paraformaldehyde, and dimethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反応の分析
Types of Reactions
3-Benzyl-3,9-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Reduction: Reduction of the compound using LiAlH4.
Substitution: Replacement of functional groups, such as the hydroxy group with chlorine.
Cyclization: Formation of more complex bicyclic structures through cyclization reactions.
Common Reagents and Conditions
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Thionyl Chloride (SOCl2): Used for substitution reactions to replace hydroxy groups with chlorine.
Palladium Catalysts: Used in various transformations to facilitate cyclization reactions.
Major Products Formed
- 3,9-Diazatricyclo[3.3.1.23,9]undecane : Formed through cyclization reactions .
Dichloride of 9-(β-chloroethyl)-3,9-diazabicyclo[3.3.1]nonane: Formed through reduction and substitution reactions.
科学的研究の応用
3-Benzyl-3,9-diazabicyclo[3.3.1]nonane has several scientific research applications:
- Medicinal Chemistry : Used as a scaffold for developing new therapeutic agents, particularly in the field of anticancer research .
- Organic Synthesis : Serves as a building block for synthesizing more complex heterocyclic compounds .
- Catalysis : Employed in asymmetric catalysis due to its unique structural properties .
類似化合物との比較
Similar Compounds
- 3,7-Diazabicyclo[3.3.1]nonane : Another bicyclic compound with similar structural features .
- 1,2-Diazabicyclo[3.3.1]nonane : A related compound with a different arrangement of nitrogen atoms .
- 1,9-Diazabicyclo[4.3.0]nonane : A bicyclic compound with a different ring structure .
Uniqueness
3-Benzyl-3,9-diazabicyclo[3.3.1]nonane is unique due to its benzyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in the synthesis of complex molecules and in medicinal chemistry applications.
特性
IUPAC Name |
3-benzyl-3,9-diazabicyclo[3.3.1]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-14(11-16)15-13/h1-3,5-6,13-15H,4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSCXTRDKBSUBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC(C1)N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 4-METHYLBENZOATE](/img/structure/B2812127.png)
![1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2812129.png)

![4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2812131.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2812134.png)

![N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-(3-hydroxypropyl)-4-methylbenzene-1-sulfonamide](/img/structure/B2812136.png)

![2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2812138.png)
![Tert-butyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B2812141.png)
![N-(2-{[4-(trifluoromethyl)phenyl]methyl}cyclopropyl)but-2-ynamide](/img/structure/B2812146.png)

